3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic organic compound featuring a naphthalene moiety and a trifluoroacetyl-protected amino group on a propanoic acid backbone. Its molecular formula is C₁₆H₁₂F₃NO₃, with a monoisotopic mass of 323.0774 g/mol . The trifluoroacetyl group enhances electrophilicity, making it reactive in peptide coupling and protection strategies .
Properties
IUPAC Name |
3-naphthalen-1-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)14(22)19-12(8-13(20)21)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZYGVHHXAUOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves multiple steps, starting with the reaction of 1-naphthylamine with trifluoroacetic anhydride to form the trifluoroacetylated intermediate. This intermediate is then further reacted with appropriate reagents to introduce the propanoic acid moiety.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoroacetyl group makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid exerts its effects involves its interaction with molecular targets. The trifluoroacetyl group enhances its binding affinity to specific enzymes or receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Aromatic Influence: The 1-naphthyl group in the target compound provides greater steric bulk and lipophilicity compared to thienyl, bromophenyl, or phenoxy groups. This may influence solubility and receptor binding in biological systems .
- Trifluoroacetyl Role: The trifluoroacetyl group enhances metabolic stability and resistance to enzymatic degradation compared to unprotected amino derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) .
Biological Activity
3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, including cytotoxicity, enzyme inhibition, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The compound features a naphthalene ring and a trifluoroacetyl group, which are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 301.27 g/mol.
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, trifluoroacetyl groups are known to enhance the binding affinity of compounds to target enzymes such as Protein Tyrosine Phosphatases (PTPs), which play a crucial role in insulin signaling and diabetes management . The inhibition of PTPs can lead to improved insulin sensitivity and glucose metabolism.
Case Studies
- Anticancer Activity : A study focused on the synthesis of related naphthalene-based compounds demonstrated that modifications in the structure could lead to enhanced cytotoxicity against cancer cells. The introduction of trifluoroacetyl groups was found to improve the selectivity and potency of these compounds against cancerous tissues compared to normal cells .
- Diabetes Management : Another investigation into similar amino acid derivatives indicated their potential as PTP1B inhibitors. These compounds were shown to selectively inhibit PTP1B, thereby enhancing insulin action and offering a therapeutic avenue for Type II diabetes .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
